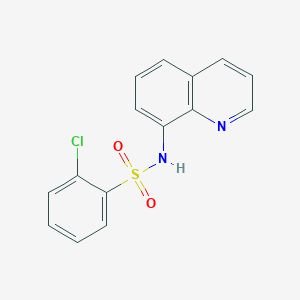
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
Beschreibung
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that features a quinoline moiety attached to a benzene sulfonamide group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H11ClN2O2S |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
2-chloro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H |
InChI-Schlüssel |
XSBNGZNVBXGGKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or sulfonation.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles like nitric acid or sulfur trioxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial applications: It is used in the synthesis of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antibacterial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
8-hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of both the quinoline and sulfonamide groups, which confer a combination of biological activities and chemical reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


